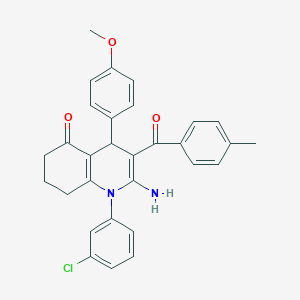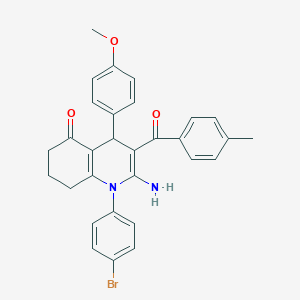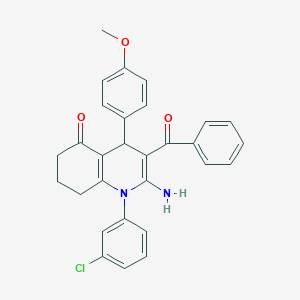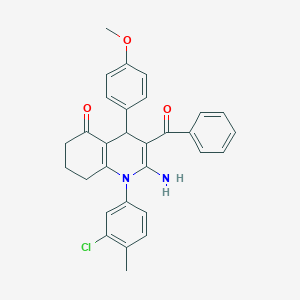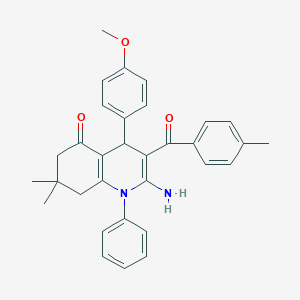![molecular formula C33H29N3O6S B304403 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been designed to target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which is a key enzyme involved in the signaling pathway of BCR. BCR signaling plays a critical role in the development and survival of B-cells, and aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies. By blocking 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in vitro, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that TAK-659 is well-tolerated and has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. TAK-659 has also been shown to have a selective inhibitory effect on 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, with minimal off-target effects on other kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent and selective inhibitory activity against 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile, which makes it a valuable tool for studying the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in B-cell signaling and the pathogenesis of B-cell malignancies. However, one of the limitations of TAK-659 is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several potential future directions for the research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, which may improve the efficacy of TAK-659 in the treatment of B-cell malignancies. Another area of interest is the investigation of the role of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in other immune cell types, such as T-cells and natural killer cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders. Finally, further research is needed to optimize the synthesis of TAK-659 and improve its availability for large-scale experiments and clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(3,4,5-trimethoxyphenyl)nicotinic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine-3-thiol to obtain the desired product, TAK-659. The overall yield of the synthesis is reported to be around 10%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits the proliferation and survival of B-cells by blocking the BCR signaling pathway. In vivo studies in animal models have demonstrated that TAK-659 reduces tumor growth and prolongs survival.
Propiedades
Nombre del producto |
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile |
|---|---|
Fórmula molecular |
C33H29N3O6S |
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C33H29N3O6S/c1-5-42-23-13-11-22(12-14-23)36-30(37)18-29(33(36)38)43-32-25(19-34)24(17-26(35-32)20-9-7-6-8-10-20)21-15-27(39-2)31(41-4)28(16-21)40-3/h6-17,29H,5,18H2,1-4H3 |
Clave InChI |
ARHIMBNLYVZTQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









